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1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol is an organic compound classified as a quinoline derivative. Its molecular formula is C₁₄H₁₉NO, with a molecular weight of 217.31 g/mol. This compound features a unique structure characterized by an ethyl group and three methyl groups attached to the quinoline ring, which contributes to its distinct chemical properties and potential applications in various fields such as chemistry and biology.
The major products formed from these reactions include various functionalized quinoline derivatives that find applications in the synthesis of dyes and pharmaceuticals.
Research indicates that 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol exhibits notable biological activity. It has been studied for its potential therapeutic applications, particularly in drug development. The compound's mechanism of action involves interactions with specific proteins and enzymes within cells, potentially altering their activity and leading to various biochemical outcomes. While the exact biological pathways are still under investigation, its ability to modify biological macromolecules suggests significant promise in medicinal chemistry.
The synthesis of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol can be achieved through several methods:
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol has diverse applications across various fields:
Studies on the interactions of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol with biological targets are crucial for understanding its pharmacological potential. The compound's ability to bind to proteins and enzymes suggests it may modulate various cellular pathways. Continued research is needed to elucidate these interactions fully and identify specific molecular targets within biological systems.
Several compounds share structural similarities with 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol. Here are some notable examples:
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| 2,2,4-trimethyl-1,2-dihydroquinolin-7-ol | 2,2,4-trimethylquinolin-7-ol | Lacks ethyl group; simpler structure |
| 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline | 7-fluoro-2,2,4-trimethylquinoline | Fluorine substitution enhances reactivity |
| 1-Ethyl-3-methylquinolin-7-one | 1-Ethylquinolinone | Different functional group; potential for different reactivity |
| 7-Methoxy-2,2,4-trimethylquinoline | 7-methoxyquinoline | Methoxy group may alter solubility and bioactivity |
These compounds highlight the uniqueness of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol due to its combination of ethyl and trimethyl groups which contribute to its stability and versatility in synthetic applications .
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol belongs to the dihydroquinoline subclass of nitrogen-containing heterocycles, which are derivatives of quinoline with one double bond reduced in the pyridine ring. The compound’s systematic IUPAC name reflects its substitution pattern: an ethyl group at position 1, three methyl groups at positions 2, 2, and 4, and a hydroxyl group at position 7. Its molecular formula, $$ \text{C}{14}\text{H}{19}\text{NO} $$, corresponds to a molecular weight of 217.31 g/mol.
The SMILES notation $$ \text{OC1=CC2=C(C=C1)C(C)=CC(C)(C)N2CC} $$ succinctly captures its connectivity. Comparative analysis with related compounds, such as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), highlights the role of the ethyl and hydroxyl groups in modulating reactivity and solubility.
Table 1: Key Structural and Molecular Properties
The synthesis of dihydroquinolines traces back to the Skraup reaction, a classical method for quinoline synthesis involving aniline, glycerol, and sulfuric acid under thermal conditions. However, 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol emerged as a subject of interest in the late 20th century, coinciding with advancements in catalytic methods for heterocycle functionalization.
The compound’s structural complexity reflects broader trends in heterocyclic chemistry, where targeted substitution patterns are engineered to optimize properties for applications ranging from catalysis to bioactive molecule synthesis.
1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol serves as a multifunctional building block in organic synthesis and material design, leveraging its electron-rich aromatic system and reactive hydroxyl group.
Table 2: Synthetic and Functional Applications
The synthesis of 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol through cyclocondensation reactions represents a fundamental approach utilizing aniline derivatives and ketone substrates [1] [5]. The mechanism typically involves the formation of Schiff base intermediates followed by intramolecular cyclization to generate the dihydroquinoline scaffold [5].
Research has demonstrated that the condensation of aniline with acetone under acidic conditions proceeds through a two-stage mechanism [5]. Initially, two molecules of acetone undergo aldol condensation to produce diacetone alcohol, which subsequently dehydrates to form isopropenyl acetone [5]. This intermediate then condenses with aniline through a nucleophilic addition reaction, forming the N-isopropyl aniline intermediate [5]. The cyclization proceeds under acidic conditions with elimination of aniline to produce the desired 2,2,4-trimethyl-1,2-dihydroquinoline framework [5].
Ytterbium triflate has emerged as an effective catalyst for dihydroquinoline synthesis, with one study reporting the formation of 1,2-dihydro-7-methoxy-2,2,4-trimethyl-quinoline using m-anisidine and acetone in the presence of ytterbium(III) trifluoromethanesulfonate [1]. The reaction proceeded in acetone solvent for 24 hours at room temperature, yielding 65% of the desired product after purification by flash column chromatography [1].
| Reaction Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Ytterbium(III) triflate (20 mol%) | 65 |
| Solvent | Acetone | - |
| Temperature | Room temperature | - |
| Reaction Time | 24 hours | - |
The subsequent conversion to the hydroxyl derivative involves demethylation using boron tribromide [1]. Under nitrogen atmosphere, the methoxy-substituted dihydroquinoline intermediate is treated with a 1M solution of boron tribromide in dichloromethane for 2.5 hours at room temperature [1]. This protocol provides access to 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-7-ol through selective demethylation of the aromatic methoxy group [1].
Acid-catalyzed cyclization methodologies have proven highly effective for synthesizing dihydroquinoline derivatives through various mechanistic pathways [4] [7] [19]. The Skraup synthesis represents a classical acid-catalyzed approach, utilizing sulfuric acid to promote the cyclization of aniline derivatives with carbonyl compounds [24] [25] [26].
Polyhedral oligomeric silsesquioxane functionalized with sulfonic acid groups has been developed as an efficient solid acid catalyst for the solvent-free Skraup cyclization of aniline with acetone [7]. The reaction proceeds through initial formation of a self-aldol condensation product, which subsequently attacks aniline to form the desired quinoline framework [7]. Optimal conditions involve catalyst loading of 10 mole percent with agitation at 1000 rpm to eliminate external mass transfer effects [7].
Base-catalyzed approaches have also demonstrated significant utility in dihydroquinoline synthesis [4] [32]. p-Toluenesulfonic acid combined with potassium persulfate in dimethyl sulfoxide at 100°C provides an effective oxidative cyclocondensation system [4]. This methodology tolerates a broad range of functional groups and achieves yields of 82% for model substrates under optimized conditions [4].
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TsOH/K₂S₂O₈ | DMSO | 100 | 82 |
| POSS-SO₃H | Solvent-free | Variable | 95 |
| Piperidine | Ethanol | Reflux | 85 |
Research on Friedlander cyclization has identified piperidine as the optimal base catalyst in ethanolic solution [32]. The reaction proceeds for 24 hours at reflux temperature, with the product precipitating upon cooling to 0-5°C [32]. This methodology achieves 85% yield and allows for simple product isolation without lengthy column purification [32].
Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis represents an innovative approach for synthesizing 1,2-dihydroquinolines from N-prenylated 2-aminobenzaldehydes [8] [6]. This methodology utilizes hydrazine as a mild Lewis base catalyst to facilitate the formation of oxetane intermediates, which subsequently undergo cycloreversion to generate the desired dihydroquinoline products [8].
Substrate scope investigations have demonstrated broad functional group tolerance, with yields ranging from 52% to 91% across various substitution patterns [8]. The reaction conditions are notably mild, requiring only alcohol solvent and heat in the presence of buffered hydrazine catalyst [8]. This approach provides access to dihydroquinoline scaffolds that can be further functionalized through subsequent transformations [8].
| Substrate Type | Yield Range (%) | Reaction Conditions |
|---|---|---|
| N-prenyl-2-aminobenzaldehydes | 52-91 | Alcohol solvent, heat |
| Functionalized derivatives | 59 | Two-step telescoped |
| Azapterocarpan analogs | 52 | RCCOM/cycloaddition |
Further synthetic utility has been demonstrated through telescoped processes combining RCCOM with subsequent cycloaddition reactions [8]. Treatment of RCCOM products with Lewis acid-mediated cycloaddition conditions using quinone partners furnishes azapterocarpan analogs in 52% yield over two steps [8].
Palladium-catalyzed Buchwald-Hartwig amination has emerged as a versatile method for constructing dihydroquinoline frameworks through carbon-nitrogen bond formation [3] [10]. This approach utilizes palladium complexes to facilitate the coupling of aryl halides with amine nucleophiles, enabling the formation of substituted aniline intermediates that can undergo subsequent cyclization [10].
The development of this methodology has progressed through several generations of catalyst systems, with each iteration providing improved substrate scope and milder reaction conditions [10]. Modern protocols achieve virtually universal coupling of amines with diverse aryl coupling partners, making this approach particularly valuable for pharmaceutical applications [10].
A facile synthesis of 1,2-dihydroquinolines from Morita-Baylis-Hillman alcohols via palladium-catalyzed intermolecular aryl amination has been reported [3]. The reaction employs Pd(PPh₃)₂Cl₂ as catalyst (10 mol%), DPPP as ligand (20 mol%), and K₂CO₃ as base (3 equivalents) in acetonitrile solvent under nitrogen atmosphere at 80°C for 20 hours [3]. This methodology achieves up to 95% isolated yields through a sequential C-N coupling followed by intramolecular allylic amination [3].
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (10 mol%) | DPPP (20 mol%) | K₂CO₃ (3 eq) | CH₃CN | 95 |
| JohnPhosAu(MeCN)SbF₆ | - | - | DCM | 99 |
Gold-catalyzed intramolecular hydroarylation represents an alternative catalytic approach for dihydroquinoline synthesis [17]. The use of ethyl carbamate as an N-protecting group enables efficient cyclization of N-ethoxycarbonyl-N-propargylanilines using JohnPhosAu(MeCN)SbF₆ catalyst (4 mol%) in anhydrous dichloromethane at 80°C [17]. This methodology achieves nearly quantitative yields and provides a viable alternative to tosyl N-protecting groups [17].
Temperature optimization plays a critical role in maximizing yields and reaction efficiency for dihydroquinoline synthesis [19] [20] [22]. Systematic temperature studies have revealed distinct optimal ranges for different catalytic systems and reaction mechanisms [19].
Microwave-assisted synthesis has demonstrated significant advantages in temperature control and reaction acceleration [19]. Comparative studies using embelin derivatives with 4-nitrobenzaldehyde and aniline showed optimal yields of 80% at 150°C with 20 mol% AgOTf catalyst in ethanol after 15 minutes [19]. Lower temperatures of 120°C provided reduced yields of 66%, while higher temperatures led to increased side product formation [19].
| Temperature (°C) | Catalyst Loading | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| 120 | 20% AgOTf | EtOH | 20 min | 66 |
| 150 | 20% AgOTf | EtOH | 15 min | 80 |
| 150 | 10% AgOTf | EtOH | 15 min | 64 |
Chloramine-T catalyzed quinoline synthesis exhibits strong temperature dependence, with no product formation observed at room temperature in acetonitrile solvent [20]. Reflux conditions (85°C) proved essential for achieving 95% yields with optimal catalyst loading of 10 mol% [20]. Extended reaction times of 24 hours at room temperature with catalyst provided only 60% yield, demonstrating the critical importance of elevated temperature [20].
Solvent effects on temperature optimization have been extensively studied for oxidative cyclocondensation reactions [4]. DMSO emerged as the optimal solvent at 100°C, providing 82% yield compared to 53% in DMF and 58% in acetonitrile at their respective reflux temperatures [4]. The combination of appropriate solvent selection and temperature control proves essential for maximizing synthetic efficiency [4].
Protecting group strategies play a fundamental role in dihydroquinoline synthesis by enabling selective reactions while preventing unwanted side reactions [12] [13] [17] [18]. The tert-butoxycarbonyl (Boc) group serves as a widely utilized protecting group for amine functionalities during synthetic sequences [14] [18].
Boc-protected amines demonstrate remarkable stability toward bases and nucleophiles while remaining acid-labile for facile deprotection [14]. Selective deprotection methods using sodium borohydride in ethanol at room temperature have been developed specifically for N-Boc-imidazoles and related heterocycles [18]. This methodology achieves 75-98% yields while leaving primary Boc-protected amines and other N-Boc aromatic heterocycles intact [18].
| Protecting Group | Stability Conditions | Deprotection Method | Yield (%) |
|---|---|---|---|
| Boc | Basic, nucleophilic | TFA, HCl | 75-98 |
| Tosyl (Ts) | Acidic, basic | Na/NH₃, Mg/MeOH | Variable |
| Ethyl carbamate | General conditions | Acidic hydrolysis | 99 |
The tosyl protecting group provides excellent stability under diverse reaction conditions and enables efficient protection of amine functionalities [15]. Tosyl chloride readily converts amines to the corresponding tosylamides, which can be subsequently removed using strongly reducing conditions such as sodium in liquid ammonia [15]. This protecting group strategy has found particular utility in complex synthetic sequences requiring multiple functional group manipulations [15].
Ethyl carbamate represents an increasingly popular alternative to traditional protecting groups in dihydroquinoline synthesis [17]. Gold-catalyzed intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines proceeds in nearly quantitative yield, demonstrating the compatibility of this protecting group with harsh catalytic conditions [17]. The carbamate motif provides excellent protection while serving dual roles in both synthetic chemistry and medicinal chemistry applications [17].